molecular formula C12H17ClO B2587406 1-Adamantyl chloromethyl ketone CAS No. 23532-68-5

1-Adamantyl chloromethyl ketone

Cat. No.: B2587406
CAS No.: 23532-68-5
M. Wt: 212.72
InChI Key: LOCZPXWXTBYAPF-UHFFFAOYSA-N
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Description

1-Adamantyl chloromethyl ketone is a chemical compound characterized by the presence of an adamantyl group attached to a chloromethyl ketone moiety The adamantyl group, derived from adamantane, is known for its bulky and rigid structure, which imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantyl chloromethyl ketone can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Adamantyl chloromethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1-Adamantyl chloromethyl ketone can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to the presence of both the adamantyl group and the chloromethyl ketone moiety, which imparts distinct reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

1-(1-adamantyl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCZPXWXTBYAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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